molecular formula C18H14ClN3O B11472480 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11472480
M. Wt: 323.8 g/mol
InChI Key: QPUMUNBGECKLPT-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the pyrrole family

Preparation Methods

The synthesis of 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired pyrrole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as:

    2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile: This compound shares similar functional groups but differs in the position of the carbonitrile group.

    N-(2-amino-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but contains an acetamide group instead of a pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C18H14ClN3O/c1-23-15-8-6-14(7-9-15)22-11-17(16(10-20)18(22)21)12-2-4-13(19)5-3-12/h2-9,11H,21H2,1H3

InChI Key

QPUMUNBGECKLPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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